molecular formula C48H30 B1428411 Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris- CAS No. 713542-04-2

Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris-

Cat. No.: B1428411
CAS No.: 713542-04-2
M. Wt: 606.7 g/mol
InChI Key: RDVXPHSOVKZCBJ-UHFFFAOYSA-N
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Description

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris-: is a complex organic compound characterized by its unique structure, which includes three anthracene units connected to a central benzene ring. This compound is known for its applications in various fields, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- typically involves the reaction of anthracene derivatives with a benzene core. One common method includes the bromination of anthracene to form 10-bromoanthracene, followed by a coupling reaction with 1,3,5-tribromobenzene under specific conditions such as the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or nitric acid under controlled temperatures.

Major Products

The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and halogenated or nitrated anthracene derivatives.

Scientific Research Applications

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells. The pathways involved include the activation of apoptosis and disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(10-bromoanthracen-9-yl)benzene
  • 1,3,5-Tri(anthracen-9-yl)benzene

Uniqueness

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and other optoelectronic devices .

Properties

IUPAC Name

9-[3,5-di(anthracen-9-yl)phenyl]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30/c1-7-19-40-31(13-1)25-32-14-2-8-20-41(32)46(40)37-28-38(47-42-21-9-3-15-33(42)26-34-16-4-10-22-43(34)47)30-39(29-37)48-44-23-11-5-17-35(44)27-36-18-6-12-24-45(36)48/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVXPHSOVKZCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=C9C=CC=CC9=CC1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729762
Record name 9,9',9''-(Benzene-1,3,5-triyl)trianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713542-04-2
Record name 9,9',9''-(Benzene-1,3,5-triyl)trianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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